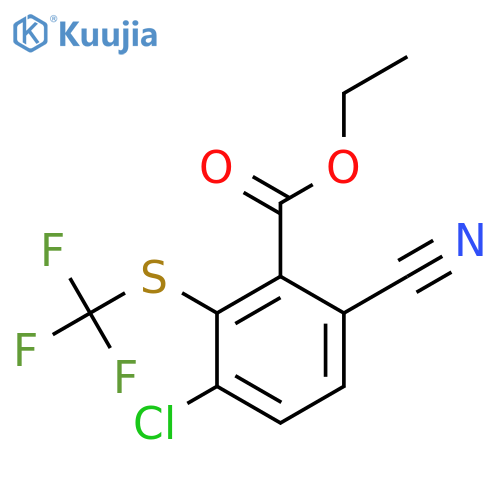

Cas no 1804874-90-5 (Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate)

1804874-90-5 structure

商品名:Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate

CAS番号:1804874-90-5

MF:C11H7ClF3NO2S

メガワット:309.691991090775

CID:4796199

Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate

-

- インチ: 1S/C11H7ClF3NO2S/c1-2-18-10(17)8-6(5-16)3-4-7(12)9(8)19-11(13,14)15/h3-4H,2H2,1H3

- InChIKey: NZWWXZIRZPWGLJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C#N)C(C(=O)OCC)=C1SC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 382

- トポロジー分子極性表面積: 75.4

- 疎水性パラメータ計算基準値(XlogP): 4.2

Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017971-1g |

Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate |

1804874-90-5 | 97% | 1g |

1,519.80 USD | 2021-05-31 |

Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

1804874-90-5 (Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量